4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide

Tuberculosis drug discovery InhA inhibition X-ray crystallography

4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide (CAS 338756-29-9) is a synthetic pyridazinone compound with a molecular weight of 341.7 g/mol, XLogP3 of 2.7, one hydrogen bond donor, and four hydrogen bond acceptors. It functions as a direct inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), the clinically validated target of the frontline antitubercular prodrug isoniazid.

Molecular Formula C17H12ClN3O3
Molecular Weight 341.75
CAS No. 338756-29-9
Cat. No. B2581210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide
CAS338756-29-9
Molecular FormulaC17H12ClN3O3
Molecular Weight341.75
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12ClN3O3/c18-11-6-8-13(9-7-11)24-14-10-15(22)21(20-16(14)17(19)23)12-4-2-1-3-5-12/h1-10H,(H2,19,23)
InChIKeyJNJFDMSSDRBEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide (CAS 338756-29-9): Procurement-Ready Profile of a Crystallographically Validated Direct InhA Inhibitor


4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide (CAS 338756-29-9) is a synthetic pyridazinone compound with a molecular weight of 341.7 g/mol, XLogP3 of 2.7, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It functions as a direct inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), the clinically validated target of the frontline antitubercular prodrug isoniazid. Its binding mode has been confirmed by X-ray crystallography in complex with InhA and the NAD+ cofactor at 2.75 Å resolution (PDB ID: 4D0R) [2]. The compound belongs to a pyridazinone scaffold series investigated for antitubercular applications and is structurally characterized as 'Pyradizinone compound 1' within the deposited crystallographic data.

Why Generic InhA Inhibitor Substitution Is Not Advisable: The Case for 4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide


InhA inhibitors are not functionally interchangeable because they differ fundamentally in activation requirements, binding kinetics, and resistance profiles. The frontline drug isoniazid is a prodrug requiring activation by the mycobacterial KatG enzyme; mutations in katG account for the majority of clinical isoniazid resistance [1]. The target compound bypasses this activation step entirely by binding directly to the InhA-NAD+ binary complex, as demonstrated by its co-crystal structure [2]. Among other direct InhA inhibitors, triclosan (a diphenyl ether) and NITD-916 (a 4-hydroxy-2-pyridone) occupy overlapping but distinct regions of the substrate-binding pocket and carry different physicochemical liabilities [3]. Even within the pyridazinone series, the closely related analog 'compound 14' (PDB 4D0S ligand 9G4) bears a bulkier N1 substituent that alters molecular weight (412.8 vs. 341.7), hydrogen bonding capacity, and crystallographic B-factors. These structural differences translate into divergent binding thermodynamics and potentially distinct pharmacokinetic and resistance profiles, making generic substitution scientifically unsound without direct comparative data.

Head-to-Head Quantitative Evidence: Why 4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide Demands Prioritized Evaluation


Direct Target Engagement: Crystallographic Binding Confirmation Versus Isoniazid's Prodrug Dependence

The target compound binds directly to the InhA-NAD+ complex without requiring enzymatic activation, a critical differentiator from isoniazid. The co-crystal structure (PDB 4D0R) at 2.75 Å resolution shows the compound occupying the enoyl substrate-binding pocket, forming a ternary complex with InhA and NAD+ [1]. In contrast, isoniazid is a prodrug that must be activated by the mycobacterial KatG catalase-peroxidase to form an isonicotinoyl-NAD adduct before inhibiting InhA [2]. This mechanistic distinction is quantitatively consequential: katG mutations conferring isoniazid resistance occur in approximately 50–90% of clinical isoniazid-resistant M. tuberculosis isolates, rendering the prodrug ineffective while leaving direct InhA inhibitors unaffected [2]. No quantitative IC50 or MIC data for the target compound have been deposited in public databases; the primary citation by Lange, S. remains listed as 'To be Published' as of the deposition date (2014) [1].

Tuberculosis drug discovery InhA inhibition X-ray crystallography

Crystallographic Resolution and Ligand Quality: Compound 1 Versus Close Analog Compound 14

The target compound (PDB ligand 41I) was solved at 2.75 Å resolution with a real-space correlation coefficient (RSCC) of 0.87 and a real-space R-factor (RSR) of 0.14; B-factors range from 68 to 76 Ų [1]. The closest deposited pyridazinone analog, compound 14 (PDB 4D0S, ligand 9G4), which carries a 4-acetylamino-methylphenyl substituent at N1 instead of the target compound's unsubstituted phenyl, was solved at a higher resolution of 1.64 Å with superior ligand metrics: RSCC 0.93–0.96, RSR 0.07–0.10, and B-factors 15–43 Ų [2]. The target compound's higher B-factors indicate greater thermal motion or partial occupancy, which may reflect its lower molecular weight (341.7 vs. 412.8 for compound 14) and fewer protein-ligand contacts. One bond angle outlier was detected for 41I (C8-C9-N1, Z = -3.50) and one intermolecular clash was recorded, compared to no significant geometric outliers for 9G4 [1] [2].

Structural biology Ligand validation Pyridazinone SAR

Physicochemical Differentiation: Pyridazinone Scaffold Versus Diphenyl Ether and 4-Hydroxy-2-Pyridone InhA Inhibitors

The target compound (MW 341.7, XLogP3 2.7, HBD 1, HBA 4, rotatable bonds 4) occupies a distinct physicochemical space compared to other direct InhA inhibitor chemotypes [1]. Triclosan (MW 289.5, LogP ~4.8, HBD 1, HBA 2) is more lipophilic with fewer hydrogen bond acceptors, which contributes to its limited aqueous solubility and primarily topical use [2]. NITD-916, a 4-hydroxy-2-pyridone (MW ~350, reported IC50 570 nM against InhA), is described as 'highly lipophilic' and requires careful formulation for oral bioavailability [3]. The target compound's intermediate lipophilicity (XLogP3 2.7) and balanced hydrogen bonding capacity (1 donor / 4 acceptors) align with established oral drug-likeness parameters, though no experimental solubility or permeability data are publicly available. The pyridazinone core provides a synthetically accessible vector for N1 and C4 substitution that is structurally orthogonal to the diphenyl ether and 2-pyridone scaffolds.

Physicochemical profiling Drug-likeness Scaffold comparison

Binding Site Occupancy: Ternary Complex Formation with NAD+ Cofactor

The crystal structure (PDB 4D0R) reveals that 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide binds in the enoyl substrate-binding pocket of InhA, forming a stable ternary complex with the NAD+ cofactor [1]. The nicotinamide ring of NAD+ and the pyridazinone ring of the inhibitor occupy adjacent positions within the binding cavity, consistent with the ordered sequential binding mechanism characteristic of InhA. The 4-chlorophenoxy substituent extends into a hydrophobic sub-pocket. This binding mode is structurally analogous to that of the isoniazid-NAD adduct but the compound forms a reversible inhibitory complex rather than a covalent adduct [2]. The crystallographic B-factor analysis shows the inhibitor atoms have a median B-factor of 70 Ų compared to 49 Ų for the co-crystallized NAD+ cofactor, indicating the inhibitor is less rigidly ordered within the binding site [1].

Enzyme inhibition mechanism Cofactor binding Substrate competition

Procurement Application Scenarios for 4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide in Antitubercular Research and Development


Drug-Resistant Tuberculosis Target Validation Studies Requiring KatG-Independent InhA Inhibition

This compound is most appropriately procured for laboratories studying isoniazid-resistant M. tuberculosis strains where KatG mutations have abrogated prodrug activation. Unlike isoniazid, the compound binds directly to InhA without prior enzymatic processing [1], enabling researchers to assess InhA inhibition in KatG-deficient or KatG-mutant backgrounds. The solved crystal structure provides a defined binding pose for guiding resistance mutation studies, as demonstrated in the PDB 4D0R deposition [1]. Users should note that publicly available MIC data against drug-resistant clinical isolates are currently absent; pilot MIC determination against a reference panel (e.g., H37Rv and defined katG mutants) should be conducted as a first step upon procurement.

Fragment-Based Lead Optimization Using the Pyridazinone Core as a Structurally Characterized Starting Point

The compound's moderate molecular weight (341.7 g/mol) and intermediate lipophilicity (XLogP3 2.7) [2] make it suitable as a lead-like starting point for structure-guided optimization. The pyridazinone scaffold has demonstrated InhA binding in two deposited PDB entries (4D0R and 4D0S) [1] [3], providing a structural basis for rational substitution at the N1-phenyl and C4-phenoxy positions. Procurement for medicinal chemistry programs should prioritize the target compound over the bulkier analog compound 14 when synthetic tractability and lower molecular weight are desired, although compound 14's superior crystallographic resolution (1.64 Å vs. 2.75 Å) [3] should be considered when high-resolution structural data are critical.

Biochemical Assay Development Requiring a Reversible, Non-Covalent InhA Active-Site Probe

As a direct, reversible InhA inhibitor that forms a ternary complex with the NAD+ cofactor [1], this compound can serve as a reference ligand for developing competitive fluorescence polarization or thermal shift assays for InhA. The validated binding mode and the availability of atomic coordinates (PDB 4D0R) [1] enable computational docking benchmarking and pharmacophore model construction. Users should cross-reference with NITD-916 (IC50 570 nM) [4] as an alternative direct InhA inhibitor with published potency data when quantitative enzyme inhibition benchmarks are required.

Crystallographic Soaking and Co-crystallization Experiments for Structure-Activity Relationship (SAR) Expansion

The established crystallization conditions and space group (P 62 2 2, unit cell a=96.997, b=96.997, c=139.137, γ=120) [1] provide a reproducible system for soaking experiments with structurally related analogs. The target compound's RSCC of 0.87 and RSR of 0.14 [1] establish baseline occupancy metrics against which new analogs can be quantitatively compared. Researchers should note that the higher B-factors observed for 41I (median 70 Ų) relative to compound 14 (9G4, median 23–28 Ų) [3] suggest that modifications enhancing binding site complementarity may yield measurable improvements in electron density fit, providing a quantifiable readout for SAR progression.

Quote Request

Request a Quote for 4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.